

Application Notes and Protocols for MT-4 Cell Line Culture

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Compound of Interest

Compound Name: MT-4

Cat. No.: B15612520

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The **MT-4** cell line is a human T-cell lymphoblastoid cell line established by the co-cultivation of leukocytes from an adult T-cell leukemia (ATL) patient with umbilical cord blood lymphocytes.[1][2] These cells are transformed by the Human T-lymphotropic virus 1 (HTLV-1) and are notable for their high permissiveness to HIV-1 infection, making them a valuable tool in HIV research and antiviral drug screening.[1][2][3] This document provides a comprehensive guide to the culture and maintenance of the **MT-4** cell line.

Data Presentation

Table 1: **MT-4** Cell Line Characteristics

Characteristic	Description
Organism	Homo sapiens (Human)
Tissue of Origin	Umbilical cord blood lymphocytes co-cultivated with peripheral leukocytes from an ATL patient[2]
Cell Type	T-cell lymphoblast[1][2]
Growth Properties	Suspension[4]
Doubling Time	Approximately 30 hours[1]
Morphology	Lymphocyte-like[4]
Karyotype	2n=46[2]
Virus Production	Produces HTLV-1[1]

Table 2: Culture and Subculture Parameters

Parameter	Recommended Value
Seeding Density	2×10^5 - 4×10^5 cells/mL[5]
Subculture Cell Density	When cell density approaches 9×10^5 cells/mL[2]
Split Ratio	1:2 to 1:4[4]
Saturation Density	$\sim 9 \times 10^5$ cells/mL[2]
Cryopreservation Density	5×10^6 - 1×10^7 cells/mL[5]

Experimental Protocols

Media and Reagents

Complete Growth Medium:

- RPMI 1640 medium[2][4][6]

- 10% Fetal Bovine Serum (FBS), decomplexed (heat-inactivated)[2][6]
- 2mM L-Glutamine[2]

Note: Some protocols may use 20% FBS.[7] Penicillin-Streptomycin can be added after the cells are in good condition post-thawing.[5]

Cryopreservation Medium:

- 50% RPMI-1640[5]
- 40% Fetal Bovine Serum (FBS)[5]
- 10% DMSO[5]

Thawing of Cryopreserved MT-4 Cells

- Warm the complete growth medium to 37°C in a water bath.[5]
- Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[5]
- Sterilize the outside of the vial with 70% ethanol.[5]
- Under sterile conditions, transfer the cell suspension into a 15 mL conical tube containing 6-7 mL of pre-warmed complete growth medium.[5]
- Centrifuge the cell suspension at 1100 rpm for 4 minutes at room temperature.[5]
- Aspirate the supernatant and resuspend the cell pellet in 1 mL of fresh complete growth medium.[5]
- Transfer the resuspended cells into a T25 flask containing 4 mL of complete growth medium.[5]
- Incubate at 37°C in a humidified atmosphere with 5% CO₂. [2][5]

Routine Cell Culture and Maintenance

- Incubate the cells at 37°C with 5% CO₂. [2]

- Examine the culture daily for cell density, morphology, and signs of contamination.
- Maintain the cell density between 2×10^5 and 9×10^5 cells/mL.[2]

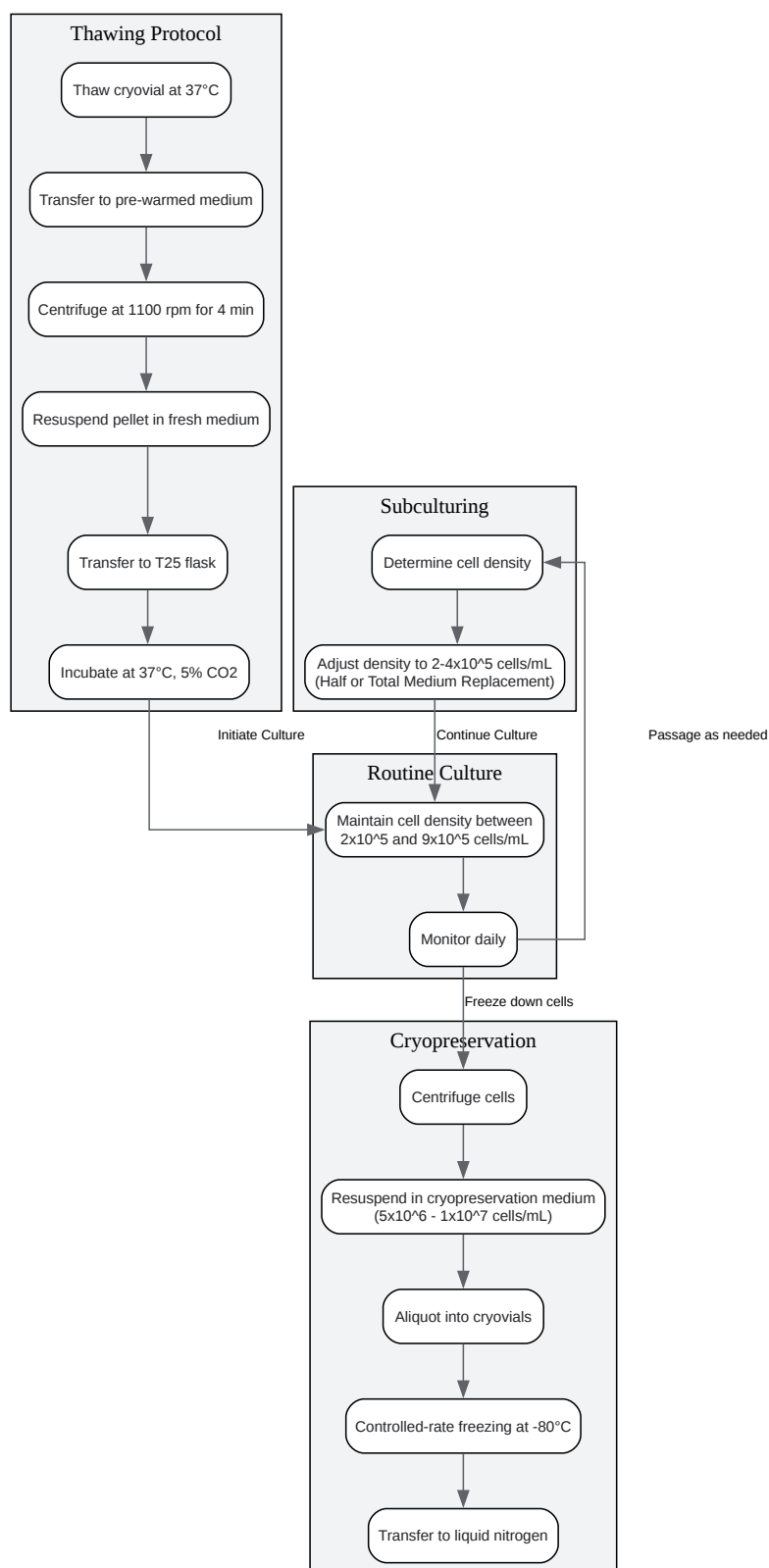
Subculturing (Passaging):

- Half-medium replacement: When the culture medium is not yellow and cell debris is minimal, gently pipette the cell suspension to ensure homogeneity.[5] Remove a portion of the cell suspension and replace it with fresh, pre-warmed complete growth medium to adjust the cell density to 2×10^5 - 4.0×10^5 cells/mL.[5]
- Total-medium replacement: If the medium has turned yellow or there is significant cell debris, transfer the entire cell suspension to a centrifuge tube.[5]
 - Centrifuge at 1100 rpm for 4 minutes.[5]
 - Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium to a density of 2×10^5 - 4.0×10^5 cells/mL.[5]
 - Transfer to a new culture flask.

Cryopreservation of MT-4 Cells

- Use cells from a healthy, logarithmically growing culture.
- Transfer the cell suspension to a centrifuge tube and spin at 1100 rpm for 4 minutes.[5]
- Discard the supernatant and resuspend the cell pellet in pre-cooled (4°C) cryopreservation medium to a final density of 5×10^6 - 1×10^7 cells/mL.[5]
- Aliquot 1 mL of the cell suspension into sterile cryovials.[5]
- Place the cryovials in a controlled-rate freezing container (e.g., Mr. Frosty) and store at -80°C for at least 4 hours to ensure a cooling rate of approximately -1°C/minute.[5][8]
- Transfer the vials to liquid nitrogen for long-term storage.[5][8]

Visualizations



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Caption: **MT-4** Cell Culture Workflow from Thawing to Cryopreservation.

Biosafety Considerations:

The **MT-4** cell line produces HTLV-1, a human pathogen. Therefore, these cells must be handled under Biosafety Level 2 (BSL-2) containment practices.^{[2][9]} All work should be performed in a certified biological safety cabinet, and appropriate personal protective equipment should be worn. All waste materials should be decontaminated before disposal.

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References

- 1. Cellosaurus cell line MT-4 (CVCL_2632) [cellosaurus.org]
- 2. MT-4. Culture Collections [culturecollections.org.uk]
- 3. Elucidating the Basis for Permissivity of the MT-4 T-Cell Line to Replication of an HIV-1 Mutant Lacking the gp41 Cytoplasmic Tail - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MT-4 cell line | Ubigen [ubigen.us]
- 5. ubigen.us [ubigen.us]
- 6. Human T Cell Line Mt4 | ATCC | Bioz [bioz.com]
- 7. -Detailed Information [JCRB1216]- [cellbank.nibn.go.jp]
- 8. Freezing and thawing of cell lines protocol. EuroMAbNet [euromabnet.com]
- 9. accegen.com [accegen.com]
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